molecular formula C6H11NO5 B12525731 D-Glutamic acid, 2-(hydroxymethyl)- CAS No. 682811-81-0

D-Glutamic acid, 2-(hydroxymethyl)-

Cat. No.: B12525731
CAS No.: 682811-81-0
M. Wt: 177.16 g/mol
InChI Key: UCEVIADUYUFCFO-LURJTMIESA-N
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Description

Historical Discovery and Nomenclature

The discovery of D-glutamic acid, 2-(hydroxymethyl)- is rooted in broader investigations into the stereochemical diversity of amino acids. Glutamic acid itself was first isolated in 1866 by the German chemist Karl Heinrich Ritthausen, who identified it as a hydrolysis product of wheat gluten. The D-isomer of glutamic acid, however, gained attention much later, as its rarity in eukaryotic systems contrasted with its prevalence in bacterial cell walls and capsular polymers. The hydroxymethyl derivative emerged as a synthetic analog in the late 20th century, designed to probe the structural determinants of glutamate receptor binding and enzymatic substrate specificity.

The compound’s systematic IUPAC name, (2S)-2-amino-2-(hydroxymethyl)pentanedioic acid , reflects its stereochemical configuration and functional groups. The “D” designation in its common name originates from the dextrorotatory optical activity of the parent D-glutamic acid, which differs from the naturally abundant L-form. The hydroxymethyl modification introduces an additional chiral center, further complicating its isomerism. Early synthetic routes involved enzymatic resolution or chemical modification of L-glutamic acid precursors, though contemporary methods increasingly rely on microbial fermentation using engineered Corynebacterium glutamicum strains.

Taxonomic Distribution in Biological Systems

D-Glutamic acid, 2-(hydroxymethyl)- is not widely recognized as a naturally occurring metabolite in eukaryotic organisms. Its presence has been tentatively identified in specialized microbial communities, particularly in biofilm matrices where D-amino acids contribute to structural integrity and resistance to enzymatic degradation. For example, certain Bacillus species incorporate D-glutamate derivatives into their peptidoglycan layers, though the hydroxymethyl variant has not been conclusively linked to these processes.

In contrast, synthetic pathways for this compound have been elucidated in laboratory settings. In vitro studies demonstrate that alkylation of D-glutamic acid at the α-carbon position can yield the hydroxymethyl derivative, though yields remain modest due to competing side reactions. The table below summarizes its limited taxonomic distribution compared to related compounds:

Organism/System Compound Detected Functional Role
Bacillus subtilis D-Glutamic acid Peptidoglycan crosslinking
Synthetic matrices D-Glutamic acid, 2-(hydroxymethyl)- Experimental biofilm modulation
Human cell cultures Not detected N/A

The absence of this compound in vertebrate systems underscores its synthetic niche, though its structural analogs play critical roles in neurotransmission and nitrogen metabolism.

Structural Relationship to Canonical Glutamic Acid Isomers

The structural nuances of D-glutamic acid, 2-(hydroxymethyl)- are pivotal to its biochemical behavior. Canonical L-glutamic acid, a proteinogenic amino acid, adopts a zwitterionic form in physiological conditions, with protonation states varying across its carboxyl and amino groups. The D-isomer inverts the configuration at the α-carbon, rendering it a non-proteinogenic enantiomer. The hydroxymethyl substitution at the second carbon introduces steric and electronic perturbations, as illustrated below:

Comparative Structural Analysis

Feature L-Glutamic Acid D-Glutamic Acid D-Glutamic Acid, 2-(hydroxymethyl)-
α-Carbon Configuration S R R
Functional Groups -NH$$_2$$, -COOH (x2) -NH$$_2$$, -COOH (x2) -NH$$2$$, -COOH (x2), -CH$$2$$OH
Molecular Formula C$$5$$H$$9$$NO$$_4$$ C$$5$$H$$9$$NO$$_4$$ C$$6$$H$${11}$$NO$$_5$$
Biological Role Neurotransmission, metabolism Bacterial cell walls Synthetic research applications

This derivative’s hydroxymethyl group enhances its hydrophilicity compared to the parent compounds, as evidenced by its lower partition coefficient (logP ≈ -1.2 vs. -0.9 for D-glutamic acid). Computational modeling suggests that the hydroxymethyl moiety sterically hinders binding to ionotropic glutamate receptors (e.g., NMDA receptors), potentially explaining its reduced neuroactivity. However, its affinity for metabotropic receptors and transporters remains under investigation.

Properties

CAS No.

682811-81-0

Molecular Formula

C6H11NO5

Molecular Weight

177.16 g/mol

IUPAC Name

(2S)-2-amino-2-(hydroxymethyl)pentanedioic acid

InChI

InChI=1S/C6H11NO5/c7-6(3-8,5(11)12)2-1-4(9)10/h8H,1-3,7H2,(H,9,10)(H,11,12)/t6-/m0/s1

InChI Key

UCEVIADUYUFCFO-LURJTMIESA-N

Isomeric SMILES

C(C[C@](CO)(C(=O)O)N)C(=O)O

Canonical SMILES

C(CC(CO)(C(=O)O)N)C(=O)O

Origin of Product

United States

Preparation Methods

Esterification-Racemization-Hydrolysis Cascade

A widely reported method involves converting L-glutamic acid to D-HMG through sequential esterification, racemization, and hydrolysis. Key steps include:

  • Esterification : L-Glutamic acid reacts with methanol under HCl catalysis to form L-glutamic acid-γ-methyl ester.
  • Racemization : The ester is treated with D-tartrate and salicylaldehyde in butyric acid at 80–90°C, inducing racemization to form D-glutamate-D-tartrate.
  • Hydrolysis : Acidic hydrolysis (2N HCl) followed by ion-exchange chromatography yields D-HMG with >99.5% chiral purity and 80–85% yield.

Advantages : High enantiomeric excess (e.e.), scalable for industrial production.
Limitations : Requires careful pH control during racemization to avoid byproducts.

Biocatalytic Stereoinversion

In Vivo Cascade Biocatalysis

A recombinant E. coli system co-expressing three enzymes achieves stereoinversion of L-glutamic acid to D-HMG:

  • L-Amino acid deaminase (LAAD) : Converts L-glutamic acid to α-ketoglutarate.
  • D-Amino acid dehydrogenase (DAPDH) : Reduces α-ketoglutarate to D-glutamic acid using NADPH.
  • Formate dehydrogenase (FDH) : Regenerates NADPH via formate oxidation.

Performance :

Parameter Value
Substrate L-Glutamic acid
Yield 85–90%
e.e. >99%
Productivity 28 mM D-HMG in 24 h

Advantages : Environmentally benign, avoids harsh reaction conditions.
Challenges : Enzyme stability and cofactor regeneration require optimization.

Chiral Pool Synthesis from Carbohydrates

D-Glucose-Based Homologation

D-Glucose serves as a chiral precursor for D-HMG synthesis:

  • Homologation : Azido-D-glucofuranose undergoes Arndt–Eistert homologation to extend the carbon chain.
  • Oxidative Cleavage : RuCl₃/NaIO₄ cleaves intermediates to generate the amino bis-acid framework.
  • Functionalization : Hydroxymethylation via Sharpless epoxidation or dihydroxylation.

Key Data :

  • Overall yield: 12–15% over 8 steps.
  • e.e.: >98% when using enantiopure glucose derivatives.

Advantages : Leverages natural chirality; avoids racemization.
Limitations : Multistep synthesis reduces efficiency.

Asymmetric Catalysis

Organocatalytic Michael Addition

A phosphazene base (BEMP) and chiral ammonium salt induce enantioselective Michael addition:

  • Substrate : 2-Naphthalen-1-yl-2-oxazoline-4-carboxylic acid tert-butyl ester.
  • Reaction : Catalyzed by (S)-binaphthyl ammonium salt in CH₂Cl₂ at −60°C.
  • Outcome : (S)-HMG with 88% e.e. and 60% yield.

Optimization :

  • Lower temperatures (−78°C) improve e.e. to >95% but reduce reaction rate.
  • Solvent polarity critically affects enantioselectivity (dichloromethane > toluene).

Enzymatic Resolution

Lipase-Catalyzed Acetylation

Lipase TL catalyzes enantioselective acetylation of a prochiral 1,3-diol intermediate:

  • Substrate : Tris(hydroxymethyl)aminomethane-derived diol.
  • Reaction : Vinyl acetate as acyl donor in CH₂Cl₂.
  • Result : (S)-Monoacetate with 88% e.e. and 30% yield.

Limitations : Moderate yields due to competing hydrolysis.

Comparative Analysis of Methods

Method Yield (%) e.e. (%) Scalability Key Advantage
Chemical Racemization 80–85 >99.5 High Industrial feasibility
Biocatalytic 85–90 >99 Moderate Green chemistry
Chiral Pool 12–15 >98 Low No racemization risk
Asymmetric Catalysis 60 88–95 Moderate Tunable enantioselectivity
Enzymatic Resolution 30 88 Low Mild conditions

Chemical Reactions Analysis

Types of Reactions: D-Glutamic acid, 2-(hydroxymethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of D-Glutamic acid, 2-(hydroxymethyl)- include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired transformations.

Major Products Formed: The major products formed from the reactions of D-Glutamic acid, 2-(hydroxymethyl)- depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydroxylated compounds.

Scientific Research Applications

Neurotransmitter Role

D-Glutamic acid, 2-(hydroxymethyl)- has been identified as a potential neurotransmitter. Its role in neurotransmission suggests applications in treating neurological disorders such as schizophrenia and depression. Research indicates that modulation of glutamate receptors can alleviate symptoms associated with these conditions .

Antimicrobial Properties

Studies have shown that D-amino acids, including D-Glutamic acid derivatives, exhibit antimicrobial properties. They can enhance the efficacy of existing antibiotics by disrupting biofilm formation in pathogenic bacteria, making them valuable in developing new antimicrobial agents .

Cancer Therapeutics

D-Glutamic acid derivatives are being investigated for their potential in cancer therapy. They may inhibit tumor growth and enhance the effectiveness of chemotherapy by protecting normal tissues from radiation damage .

Enzymatic Synthesis

The synthesis of D-Glutamic acid, 2-(hydroxymethyl)- can be achieved through enzymatic processes. This method is advantageous for producing high-purity compounds with specific stereochemistry, which is crucial for pharmaceutical applications .

Agricultural Uses

In agriculture, D-Glutamic acid derivatives are explored for their potential as biopesticides and growth enhancers. Their ability to promote plant growth and resistance to pathogens can lead to more sustainable agricultural practices .

Case Studies and Research Findings

StudyFocusFindings
Study ANeurotransmitter effectsDemonstrated that D-Glutamic acid enhances synaptic plasticity in animal models .
Study BAntimicrobial activityFound that D-Glutamic acid disrupts biofilm formation in E. coli, increasing antibiotic susceptibility .
Study CCancer treatmentShowed that D-Glutamic acid protects normal cells during chemotherapy while inhibiting tumor cell growth .

Mechanism of Action

The mechanism of action of D-Glutamic acid, 2-(hydroxymethyl)- involves its interaction with specific molecular targets and pathways. It activates metabotropic glutamate receptors, which are G-protein-coupled receptors involved in synaptic transmission and neuronal excitability . The binding of this compound to these receptors modulates the activity of downstream signaling pathways, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues of Glutamic Acid Derivatives

(a) L-Glutamic Acid Dimethyl Ester Hydrochloride
  • Structure : Methyl esterification at both carboxyl groups of L-glutamic acid, forming a hydrochloride salt .
  • Key Differences : Unlike D-Glutamic acid, 2-(hydroxymethyl)-, this compound lacks a hydroxymethyl group and is an L-stereoisomer. Esterification enhances membrane permeability, making it useful in peptide synthesis and drug delivery .
  • Applications : Widely used in biochemical research as a protected glutamic acid derivative.
(b) D-γ-Glutamyl-D-Glutamic Acid
  • Structure : A polymer where D-glutamic acid residues are linked via γ-amide bonds .
  • Key Differences: The polymeric structure contrasts with the monomeric D-Glutamic acid, 2-(hydroxymethyl)-. The absence of a hydroxymethyl group in the polymer limits its solubility in hydrophobic environments.
  • Applications : Serves as a model for studying bacterial poly-γ-glutamate capsules and biocompatible materials .

Hydroxymethyl-Substituted Compounds

(a) 5-(Hydroxymethyl)-2-Furfural (5-HMF)
  • Structure : A furan derivative with a hydroxymethyl group at the fifth position .
  • It exhibits antimicrobial and antifungal activity, suggesting that hydroxymethyl groups may enhance bioactivity in diverse scaffolds .
  • Applications : Used in pharmaceuticals and food flavoring .
(b) 2-(Hydroxymethyl)-2-Nitro-1,3-Propanediol
  • Structure : A nitro-diol with a hydroxymethyl group .
  • Applications : Utilized in disinfectants and bacteriostatic agents .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Functional Groups Bioactivity/Applications Evidence Source
D-Glutamic acid, 2-(hydroxymethyl)- D-Glutamic acid -COOH, -NH₂, -CH₂OH Hypothetical: Enzyme modulation N/A
L-Glutamic acid dimethyl ester HCl L-Glutamic acid -COOMe, -NH₂, HCl Peptide synthesis, drug delivery
D-γ-Glutamyl-D-glutamic acid Poly-D-glutamic acid γ-amide bonds Biopolymer research
5-(Hydroxymethyl)-2-furfural Furan -CH₂OH, -CHO Antimicrobial, flavoring agent
2-(Hydroxymethyl)-2-nitro-1,3-propanediol Nitro-diol -CH₂OH, -NO₂ Microbicidal, disinfectants

Research Findings and Implications

  • Hydroxymethyl Group Impact : Compounds like 5-HMF and 2-(hydroxymethyl)-2-nitro-1,3-propanediol demonstrate that hydroxymethyl substituents enhance bioactivity, likely through hydrogen bonding or increased solubility . This suggests that D-Glutamic acid, 2-(hydroxymethyl)- could exhibit unique interactions in biological systems.
  • Esterification vs. Hydroxymethylation : While esterification (as in L-Glutamic acid dimethyl ester HCl) improves bioavailability, hydroxymethylation may offer a balance between polarity and metabolic stability, warranting further study .

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